molecular formula C18H13FN2O4 B15101136 5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide

5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide

Cat. No.: B15101136
M. Wt: 340.3 g/mol
InChI Key: BRLKSXWKOYVLOJ-UHFFFAOYSA-N
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Description

5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a fluorobenzyl group, a pyridinyl group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the fluorobenzyl and pyridinyl groups. One common method involves the reaction of 2-fluorobenzyl alcohol with a suitable pyran precursor under acidic conditions to form the intermediate compound. This intermediate is then reacted with pyridine-2-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up to accommodate larger production volumes, ensuring consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid: This compound shares a similar core structure but lacks the pyridinyl group.

    2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness

5-[(2-fluorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide is unique due to the presence of both the fluorobenzyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13FN2O4

Molecular Weight

340.3 g/mol

IUPAC Name

5-[(2-fluorophenyl)methoxy]-4-oxo-N-pyridin-2-ylpyran-2-carboxamide

InChI

InChI=1S/C18H13FN2O4/c19-13-6-2-1-5-12(13)10-24-16-11-25-15(9-14(16)22)18(23)21-17-7-3-4-8-20-17/h1-9,11H,10H2,(H,20,21,23)

InChI Key

BRLKSXWKOYVLOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=CC=N3)F

Origin of Product

United States

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